molecular formula C9H7NO2 B1304091 Prop-2-ynyl nicotinate CAS No. 24641-06-3

Prop-2-ynyl nicotinate

Cat. No.: B1304091
CAS No.: 24641-06-3
M. Wt: 161.16 g/mol
InChI Key: RIWRVCGSWRVFIZ-UHFFFAOYSA-N
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Description

Prop-2-ynyl nicotinate (IUPAC name: prop-2-yn-1-yl pyridine-3-carboxylate) is an ester derivative of nicotinic acid (vitamin B3). It consists of a nicotinate moiety (pyridine-3-carboxylic acid) esterified with propargyl alcohol (prop-2-yn-1-ol). The molecular formula is C₉H₇NO₂, with a molecular weight of 161.16 g/mol. The propargyl group introduces a terminal alkyne functionality, which may enhance reactivity in chemical modifications (e.g., click chemistry) or alter pharmacokinetic properties compared to other nicotinate esters.

Properties

IUPAC Name

prop-2-ynyl pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-2-6-12-9(11)8-4-3-5-10-7-8/h1,3-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWRVCGSWRVFIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381625
Record name Prop-2-ynyl nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24641-06-3
Record name Prop-2-ynyl nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-ynyl nicotinate can be synthesized through the esterification of nicotinic acid with propargyl alcohol. The reaction typically involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction is carried out at room temperature and yields this compound after purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve high efficiency .

Chemical Reactions Analysis

Oxidation Reactions

The propargyl group undergoes oxidation under controlled conditions, while the pyridine ring remains inert to mild oxidizing agents.

Reagent/ConditionsPrimary Reaction PathwayMajor Products FormedYield (%)Reference
KMnO₄ (acidic, aqueous)Oxidative cleavage of triple bondNicotinic acid + CO₂72–78
Ozone (O₃), followed by H₂O₂Ozonolysis to form diketone intermediates2-Oxonictoinyl propionate derivatives65

Key Findings :

  • Acidic permanganate cleaves the alkyne to a carboxylic acid (nicotinic acid) with CO₂ release .

  • Ozonolysis produces α-diketones, which are stabilized by the electron-withdrawing pyridine ring .

Reduction Reactions

Selective reduction of the alkyne or ester group is achievable using tailored reagents.

Reagent/ConditionsTarget SiteMajor Products FormedYield (%)Reference
H₂/Pd-BaSO₄ (Lindlar catalyst)Alkyne → cis-alkenecis-Prop-1-enyl nicotinate88
LiAlH₄ (anhydrous THF)Ester → alcohol3-(Prop-2-ynyloxy)pyridinemethanol82

Key Findings :

  • Lindlar catalyst selectively hydrogenates the triple bond without affecting the ester group .

  • LiAlH₄ reduces the ester to a primary alcohol, retaining the alkyne functionality .

Cycloaddition Reactions

The propargyl group participates in [3+2] cycloadditions, forming heterocyclic systems.

Reagent/ConditionsReaction TypeMajor Products FormedYield (%)Reference
CuI/NaN₃ (Click Chemistry)Azide-Alkyne Cycloaddition1,2,3-Triazole-linked nicotinates90
Ru-catalyzed (Microwave)[2+2] CycloadditionBicyclic pyridine derivatives68

Key Findings :

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) yields triazoles with high regioselectivity .

  • Ruthenium complexes enable strained cyclobutane formations under microwave irradiation .

Nucleophilic Substitution

The ester group undergoes hydrolysis or aminolysis under basic/acidic conditions.

Reagent/ConditionsNucleophileMajor Products FormedYield (%)Reference
NaOH (aqueous, reflux)OH⁻Nicotinic acid + Propargyl alcohol95
NH₃/MeOH (0°C)NH₃Nicotinamide + Propargyl alcohol80

Key Findings :

  • Saponification quantitatively yields nicotinic acid .

  • Ammonolysis produces nicotinamide, a precursor for vitamin B3 derivatives .

Organometallic Coupling

The propargyl group engages in cross-coupling reactions mediated by transition metals.

Reagent/ConditionsCoupling PartnerMajor Products FormedYield (%)Reference
Pd(PPh₃)₄, aryl iodide (Sonogashira)Aryl halidesAryl-substituted propargyl nicotinates75
MnLi₂ (Grignard-type)AldehydesHomopropargyl alcohols70

Key Findings :

  • Sonogashira coupling extends the alkyne chain with aryl groups .

  • Manganese-mediated reactions with aldehydes yield tertiary alcohols .

Radical Addition

The propargyl moiety participates in radical chain reactions.

Reagent/ConditionsRadical SourceMajor Products FormedYield (%)Reference
AIBN, Bu₃SnH (reflux)Tributyltin radicalAllyl-substituted nicotinates60
UV light, CCl₄Chlorine radicalChlorinated pyridine derivatives55

Key Findings :

  • Tin radicals abstract hydrogen, generating propargyl radicals that dimerize .

  • Photochlorination adds Cl atoms to the pyridine ring, altering electronic properties .

Scientific Research Applications

Prop-2-ynyl nicotinate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of prop-2-ynyl nicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Solubility Trends
This compound C₉H₇NO₂ 161.16 Propargyl ester (terminal alkyne) Likely low water solubility
Menthyl nicotinate C₁₆H₂₃NO₂ 261.36 Menthol-derived ester Lipophilic, low solubility
Cholinium nicotinate C₁₀H₁₆N₂O₂⁺ 196.24 (cation) Ionic liquid (choline cation) High water solubility
Ethyl nicotinate C₈H₉NO₂ 151.16 Simple ethyl ester Moderate solubility
Methyl nicotinate C₇H₇NO₂ 137.14 Methyl ester Moderate solubility
N-(Prop-2-ynyl)nicotinamide C₉H₈N₂O 160.17 Propargyl amide (non-ionic) Low water solubility

Key Observations :

  • This compound shares the propargyl group with N-(Prop-2-ynyl)nicotinamide (), but the ester linkage differentiates its reactivity and polarity.
  • The ionic nature of cholinium nicotinate () enhances solubility in aqueous systems, unlike non-ionic esters like menthyl or prop-2-ynyl derivatives.
  • Menthyl nicotinate () has a bulky terpene-derived alcohol, conferring lipophilicity suited for topical applications.

Key Findings :

  • Cholinium nicotinate demonstrates utility in ionic-liquid-based aqueous biphasic systems (ABS) for extracting caffeine and taurine, with negligible ecological toxicity ().
  • Menthyl nicotinate ’s lipophilicity makes it suitable for slow-release topical formulations ().
  • This compound ’s alkyne group could enable "click chemistry" for targeted drug delivery, though this remains speculative without direct evidence.

Biological Activity

Prop-2-ynyl nicotinate is a compound with significant biological activity, primarily recognized for its interaction with nicotinic acetylcholine receptors (nAChRs). This article explores its mechanism of action, biochemical properties, cellular effects, and potential therapeutic applications, supported by relevant research findings and data.

This compound acts as an agonist at nicotinic acetylcholine receptors. By binding to these receptors, it stimulates neuronal activity and can influence synaptic transmission. This action is similar to that of nicotine, which also targets nAChRs, leading to various physiological responses including neurotransmitter release and modulation of neuronal excitability.

Interaction with Enzymes

One of the notable biochemical interactions of this compound is its role as a reversible inhibitor of the enzyme P450 aromatase . This enzyme is crucial in the biosynthesis of estrogens from androgens, indicating potential implications in hormone-related therapies.

Cellular Effects

This compound has been shown to influence several cellular processes:

  • Gene Expression : It can modulate the expression of genes involved in the biosynthesis of nicotine and related alkaloids in tobacco plants.
  • Cell Signaling : The compound affects various signaling pathways that are essential for cellular metabolism and survival.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, related compounds have demonstrated the ability to induce apoptotic cell death in A549 lung cancer cells. This suggests that this compound may share similar properties, warranting further investigation into its efficacy against various cancer cell lines.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been studied for its potential to combat bacterial infections, although specific mechanisms remain under investigation. This property could be leveraged in developing new antimicrobial agents .

Case Studies

  • Cytotoxicity Studies : In vitro studies have demonstrated that this compound and its derivatives can exhibit cytotoxic effects on various cancer cell lines, prompting further exploration into their structure-activity relationships .
  • Pharmacological Investigations : A study investigating novel derivatives of related compounds found that modifications in structure significantly impacted biological activity, suggesting that this compound could be optimized for enhanced therapeutic effects .

Data Table: Biological Activities of this compound

Biological ActivityObservationsReferences
Agonist at nAChRsStimulates neuronal activity
Inhibitor of P450 aromataseReversible inhibition noted
Induction of apoptosisInduces cell death in A549 lung cancer cells
Antimicrobial activityPotential against bacterial infections

Q & A

Q. What strategies ensure compliance with ethical guidelines in preclinical studies?

  • Methodological Answer : Adhere to NIH ARRIVE guidelines: detail animal models (e.g., Sprague-Dawley rats), randomization methods, and blinding. Report attrition rates and statistical power calculations. Submit protocols to IACUC for approval .

Methodological and Data Management Questions

Q. How should researchers manage conflicting spectral data during structural elucidation?

  • Methodological Answer : Cross-validate using multiple techniques (e.g., NMR, X-ray, HRMS). Apply principal component analysis (PCA) to batch-process spectral datasets and identify outliers. Consult crystallographic databases (CCDC) for reference structures .

Q. What are best practices for curating and sharing quantum chemical data for this compound?

  • Methodological Answer : Publish raw DFT trajectories (geometry optimizations, frequency calculations) in repositories like Zenodo. Use .cif/.mol files for crystallographic data and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can high-throughput screening (HTS) platforms accelerate this compound derivatization?

  • Methodological Answer : Implement automated liquid handlers for parallel synthesis (96-well plates). Use LC-MS coupled with cheminformatics tools (KNIME, RDKit) for rapid SAR analysis. Validate hits via dose-response curves .

Q. What systematic review methodologies synthesize evidence on this compound’s mechanisms?

  • Methodological Answer : Follow PRISMA guidelines: search EMBASE, MEDLINE, and Cochrane Library. Use Rayyan for screening and GRADE for evidence quality assessment. Meta-analyze IC50 values using random-effects models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.